1,3-Dithiepane

Medium-Sized Ring Synthesis S,S-Heterocycle Construction Radical Cyclization

1,3-Dithiepane (CAS 6008-52-2) is a seven-membered cyclic dithioacetal containing sulfur atoms at the 1- and 3-positions. As a member of the cyclic dithioacetal family, it shares functional similarities with 1,3-dithiolanes (five-membered) and 1,3-dithianes (six-membered), yet its distinct seven-membered ring structure confers unique conformational and reactivity profiles that are critical for advanced synthetic applications.

Molecular Formula C5H10S2
Molecular Weight 134.3 g/mol
CAS No. 6008-52-2
Cat. No. B1616759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dithiepane
CAS6008-52-2
Molecular FormulaC5H10S2
Molecular Weight134.3 g/mol
Structural Identifiers
SMILESC1CCSCSC1
InChIInChI=1S/C5H10S2/c1-2-4-7-5-6-3-1/h1-5H2
InChIKeyWUEVTTISRIDODU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dithiepane (CAS 6008-52-2) Technical Baseline and In-Class Positioning


1,3-Dithiepane (CAS 6008-52-2) is a seven-membered cyclic dithioacetal containing sulfur atoms at the 1- and 3-positions [1]. As a member of the cyclic dithioacetal family, it shares functional similarities with 1,3-dithiolanes (five-membered) and 1,3-dithianes (six-membered), yet its distinct seven-membered ring structure confers unique conformational and reactivity profiles that are critical for advanced synthetic applications [2]. This compound represents a specialized, less common building block whose procurement and application cannot be extrapolated directly from the behavior of its smaller-ring counterparts.

Why 1,3-Dithiepane Procurement Cannot Be Decided by In-Class Analogy Alone


Substituting 1,3-dithiepane with a smaller-ring analog (e.g., 1,3-dithiane) or a positional isomer (e.g., 1,4-dithiepane) introduces predictable and often detrimental changes in reaction outcomes, particularly in ring-expansion sequences and stereoselective oxidations. The seven-membered ring of 1,3-dithiepane exhibits a distinct conformational landscape, including a unique hyperconjugation system across all conformers [1], and its ring-expansion behavior yields a 10-membered S,S-heterocycle, whereas the five-membered 1,3-dithiolane yields an 8-membered ring under identical conditions [2]. Such divergent outcomes underscore that the specific ring size and sulfur positioning are not interchangeable, making informed compound selection based on quantifiable, comparator-driven evidence essential for reproducible results.

1,3-Dithiepane vs. Analogs: Quantifiable Performance Differentiation Data


Ring-Expansion Outcome: 1,3-Dithiepane vs. 1,3-Dithiolane

In a base-mediated rearrangement of α-dithioacetyl propargylamines, the ring size of the starting cyclic dithioacetal dictates the size of the resulting S,S-heterocycle. Propargylamines bearing a 7-membered 1,3-dithiepane ring rearranged to yield 10-membered S,S-heterocycles, whereas those bearing a 5-membered 1,3-dithiolane ring yielded 8-membered S,S-heterocycles under the same conditions [1].

Medium-Sized Ring Synthesis S,S-Heterocycle Construction Radical Cyclization

Conformational Energy and Anomeric Effect: 1,3-Dithiepane vs. 1,2- and 1,4-Dithiepanes

Density functional theory (DFT) calculations reveal that the minimum energy conformation of 1,2-dithiepane is more stable than the lowest energy forms of both 1,3-dithiepane and 1,4-dithiepane [1]. Additionally, natural bond orbital (NBO) analysis of 1,3-dithiepane specifically showed that all its conformers possess a hyperconjugation system attributable to the anomeric effect [1].

Conformational Analysis DFT Calculations Stereoelectronic Effects

Catalytic Asymmetric Oxidation Performance: 1,3-Dithiepane vs. 1,3-Dithiane and 1,3-Dithiolane

A chiral aluminum(salalen) complex catalyzes the asymmetric oxidation of cyclic dithioacetals with 30% H₂O₂. While nonsubstituted 1,3-dithiane yielded the trans-monoxide with high enantioselectivity (98–99% ee) and a small amount of overoxidized trans-1,3-dioxide, five-membered 1,3-dithiolanes and seven-membered 1,3-dithiepanes also underwent oxidation to give monoxides with comparably high diastereo- and enantioselectivity [1].

Asymmetric Catalysis S-Oxide Synthesis Chiral Sulfur Compounds

Synthetic Accessibility: 1,3-Dithiepane Preparation via One-Pot Dihalide Transformation

1,3-Dithiepane can be synthesized via a direct one-pot transformation of 1,4-diiodobutane using carbon disulfide and sodium borohydride in THF, achieving a 74% yield [1]. This method represents an experimentally simple and efficient route that contrasts with traditional acid-catalyzed thioacetalization of carbonyl compounds with butane-1,4-dithiol, which is the most popular procedure for preparing 1,3-dithiepanes but may not be suitable for acid-sensitive substrates [2].

One-Pot Synthesis Dihalide Transformation Dithioacetal Preparation

High-Value Application Scenarios for 1,3-Dithiepane (CAS 6008-52-2)


Synthesis of 10-Membered S,S-Heterocycles via Ring Expansion

1,3-Dithiepane is uniquely suited as a precursor for constructing 10-membered sulfur-containing heterocycles through base-mediated ring expansion of propargylamine derivatives. As demonstrated in Section 3, this transformation yields a 10-membered ring, whereas the analogous 1,3-dithiolane yields an 8-membered ring [1]. This size specificity is essential for accessing medium-sized ring systems that are prevalent in pharmaceuticals and agrochemicals but are challenging to synthesize via direct cyclization due to transannular strain.

Enantioselective Synthesis of Seven-Membered Cyclic Sulfoxides

The high diastereo- and enantioselectivity observed in the catalytic asymmetric oxidation of 1,3-dithiepane to its corresponding monoxide makes it a valuable chiral building block for constructing optically active sulfoxides [2]. These S-oxide motifs are important in asymmetric synthesis and medicinal chemistry, and the seven-membered ring provides a scaffold distinct from the more common five- and six-membered dithioacetal oxides.

Conformational and Stereoelectronic Studies of Medium-Ring Heterocycles

The unique conformational landscape of 1,3-dithiepane, characterized by a global twist-chair minimum and a hyperconjugation system present in all conformers due to the anomeric effect [3], makes it a valuable model compound for fundamental studies in stereoelectronic effects and medium-ring conformational analysis. This information is critical for rational design in both academic and industrial research settings.

Thioacetalization of Acid-Sensitive Carbonyl Compounds

While traditional acid-catalyzed thioacetalization with butane-1,4-dithiol is the standard route to 1,3-dithiepanes, the availability of a high-yielding (74%), one-pot dihalide transformation route [4] provides an alternative for substrates incompatible with acidic conditions. This expands the synthetic utility of 1,3-dithiepane as a protecting group or acyl anion equivalent in complex molecule synthesis.

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